Fmoc-N-Me-Glu(OtBu)-OH
CAS No.: 200616-40-6
Cat. No.: VC0557421
Molecular Formula: C25H29NO6
Molecular Weight: 439,51 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200616-40-6 |
|---|---|
| Molecular Formula | C25H29NO6 |
| Molecular Weight | 439,51 g/mole |
| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)29)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,28,29)/t21-/m0/s1 |
| Standard InChI Key | FVUASVBQADLDRO-NRFANRHFSA-N |
| SMILES | CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Characteristics
Fmoc-N-Me-Glu(OtBu)-OH is formally known as (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, representing a glutamic acid derivative with specific protective groups . This compound incorporates three key structural elements that define its properties and applications: the Fmoc (9-fluorenylmethoxycarbonyl) group protecting the amino terminus, an N-methyl substitution on the amino group, and a tert-butyl ester (OtBu) protection on the side chain carboxyl group.
Basic Properties and Identification
The compound exists as a white to off-white powder with distinct physicochemical properties that make it identifiable through various analytical techniques . Its structure combines protective groups that shield specific reactive sites during peptide synthesis while leaving the α-carboxyl group available for reaction.
Table 1: Chemical and Molecular Properties of Fmoc-N-Me-Glu(OtBu)-OH
| Property | Value |
|---|---|
| CAS Registry Number | 200616-40-6 |
| Molecular Formula | C₂₅H₂₉NO₆ |
| Molecular Weight | 439.50 g/mol |
| Appearance | White to off-white powder |
| Monoisotopic Mass | 439.2 ± 0.5 Da |
| TPSA | 93.14 |
| LogP | 4.4424 |
| Hydrogen Acceptors | 5 |
| Hydrogen Donors | 1 |
| Rotatable Bonds | 7 |
The distinctive structural elements contribute to the compound's utility in peptide synthesis, particularly its ability to participate in controlled sequential reactions while maintaining stereochemical integrity .
Analytical Specifications
Quality control for this specialized amino acid derivative involves multiple analytical techniques to ensure its purity and identity for research applications.
Table 2: Analytical Specifications for Fmoc-N-Me-Glu(OtBu)-OH
| Test Parameter | Specification |
|---|---|
| Identification by MS | 439.2 ± 0.5 Da |
| Identification by NMR | Match with reference spectrum |
| Purity by HPLC | ≥99.0% |
| Purity by TLC | ≥98.0% |
| Optical Purity | ≥99.6% |
| Solubility | 0.1g dissolves in 0.5mL DMF |
| Residual Solvent | ≤1.5% |
These stringent specifications ensure that the compound performs consistently in sensitive biochemical applications, particularly in peptide synthesis where purity directly impacts reaction efficiency and product quality .
Applications in Peptide Synthesis
Fmoc-N-Me-Glu(OtBu)-OH serves as a critical building block in modern peptide synthesis methodologies, particularly in solid-phase peptide synthesis (SPPS).
Role in Solid-Phase Peptide Synthesis
In SPPS, Fmoc-N-Me-Glu(OtBu)-OH allows for the incorporation of N-methylated glutamic acid residues into peptide sequences. The Fmoc group provides a base-labile protection that can be selectively removed with piperidine, while the tert-butyl ester side chain protection remains intact during these conditions but can be cleaved under acidic conditions during the final deprotection step .
The N-methyl modification introduces unique structural elements that:
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Reduces the hydrogen-bonding potential of the peptide backbone
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Increases the lipophilicity of the resulting peptides
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Introduces conformational constraints that can enhance stability against enzymatic degradation
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Creates peptides with altered biological activities compared to their non-methylated counterparts
These properties make N-methylated peptides particularly valuable in drug development where bioavailability and metabolic stability are critical factors.
Protection Strategy
The compound represents a sophisticated protection strategy that enables controlled reactivity during multistep peptide synthesis. Unlike standard Fmoc-Glu(OtBu)-OH, the N-methyl variant provides additional benefits in preventing unwanted side reactions during synthesis .
Applications in Drug Development
Fmoc-N-Me-Glu(OtBu)-OH has become increasingly important in pharmaceutical research and development due to the favorable pharmacological properties that N-methylated peptides demonstrate.
Peptide-Based Drug Design
The compound facilitates the creation of peptide-based drugs with enhanced pharmacokinetic properties. N-methylation alters several critical properties of peptides that directly impact their drug-like qualities:
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Increased membrane permeability and oral bioavailability
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Enhanced resistance to proteolytic degradation
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Improved metabolic stability
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Modified conformational preferences that can increase target selectivity
These characteristics address many of the historical limitations that have challenged the development of peptide therapeutics, making N-methylated peptides attractive candidates for drug development programs targeting previously undruggable interactions.
Cancer Research Applications
Fmoc-N-Me-Glu(OtBu)-OH has found particular utility in cancer research, where it contributes to the development of targeted therapeutics. The compound enables the synthesis of peptide-drug conjugates that can selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues .
The N-methylated glutamic acid residue can serve as both a structural component and a linker in these conjugates, contributing to their stability in circulation and controlled release of the active payload at the target site. This approach represents a significant advancement in precision medicine for oncology applications .
Bioconjugation and Protein Engineering
Beyond traditional peptide synthesis, Fmoc-N-Me-Glu(OtBu)-OH plays a crucial role in more complex biochemical applications involving the modification and engineering of larger biomolecules.
Bioconjugation Techniques
The compound serves as a valuable tool in bioconjugation processes, where peptides are linked to other biomolecules such as antibodies, enzymes, or imaging agents. This capability enables the creation of hybrid molecules with combined or enhanced functionalities.
Key applications include:
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Development of antibody-drug conjugates for targeted therapy
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Creation of peptide-based imaging probes for diagnostic applications
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Production of enzyme-peptide fusions with novel catalytic properties
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Design of multifunctional therapeutic agents combining targeting and effector components
The strategic incorporation of N-methylated glutamic acid residues can provide controlled attachment points for these conjugations while maintaining the structural integrity and activity of the component biomolecules.
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